molecular formula C13H15ClO3 B12113808 Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- CAS No. 1152523-42-6

Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-

Cat. No.: B12113808
CAS No.: 1152523-42-6
M. Wt: 254.71 g/mol
InChI Key: GQQIFEDFLJGWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with chlorine, methoxy, and a prenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced at the 5-position using methanol in the presence of a base like sodium methoxide.

    Prenylation: The final step involves the introduction of the prenyl ether group at the 4-position. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzoic acid.

    Reduction: 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential biological activities. The presence of the prenyl group suggests possible interactions with biological membranes, which could be leveraged in drug design.

Industry

In the materials science field, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, the chlorine atom can participate in substitution reactions, and the prenyl ether group can undergo various transformations. These interactions can affect molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 3-chloro-4-methoxy-: Similar structure but lacks the prenyl ether group.

    Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Contains a phenylmethoxy group instead of a prenyl ether group.

    Benzaldehyde, 3-hydroxy-4-methoxy-: Has a hydroxy group instead of a chlorine atom.

Uniqueness

The unique combination of substituents in Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- imparts distinct chemical properties, making it a versatile compound for various applications. The presence of the prenyl ether group, in particular, sets it apart from other benzaldehyde derivatives, offering unique reactivity and potential biological activity.

Properties

CAS No.

1152523-42-6

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

3-chloro-5-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde

InChI

InChI=1S/C13H15ClO3/c1-9(2)4-5-17-13-11(14)6-10(8-15)7-12(13)16-3/h4,6-8H,5H2,1-3H3

InChI Key

GQQIFEDFLJGWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Cl)C=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.